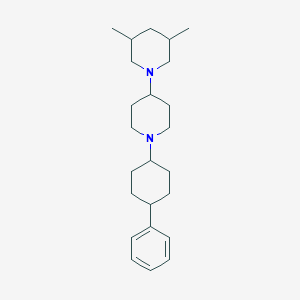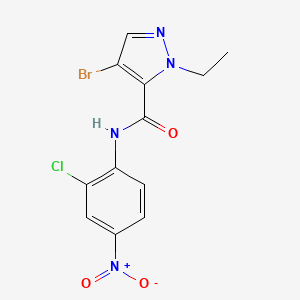![molecular formula C28H26ClN3O B14921499 (4-Benzylpiperazin-1-yl)[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14921499.png)
(4-Benzylpiperazin-1-yl)[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE is a complex organic compound that features a quinoline core substituted with a chlorophenyl group, a methyl group, and a benzylic piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Attachment of the Piperazine Moiety: The benzylic piperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring is alkylated with a suitable benzylic halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Applications De Recherche Scientifique
(4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but differs in the core structure.
N-arylpiperazine derivatives: Similar in having a piperazine moiety but differ in the attached aromatic groups.
Uniqueness
(4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE is unique due to its specific combination of a quinoline core with a benzylic piperazine group, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of (4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C28H26ClN3O |
|---|---|
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone |
InChI |
InChI=1S/C28H26ClN3O/c1-20-26(28(33)32-17-15-31(16-18-32)19-21-7-3-2-4-8-21)24-9-5-6-10-25(24)30-27(20)22-11-13-23(29)14-12-22/h2-14H,15-19H2,1H3 |
Clé InChI |
CNJLDMJAEPSPRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 4-cyano-3-methyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14921429.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B14921441.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14921449.png)
![N-(4-carbamoylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14921461.png)
![2-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14921462.png)
![N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B14921464.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B14921468.png)
![3-({[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14921472.png)

![2-(4-Bromophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14921476.png)
![dipropan-2-yl 5-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B14921480.png)
![Propan-2-yl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14921487.png)

![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921498.png)
